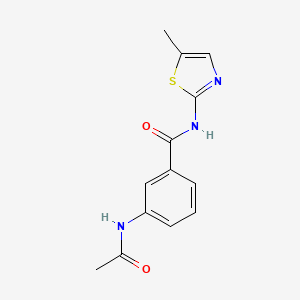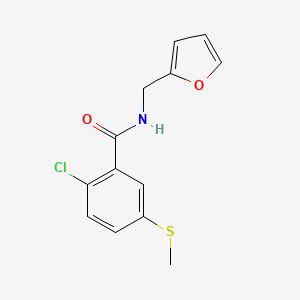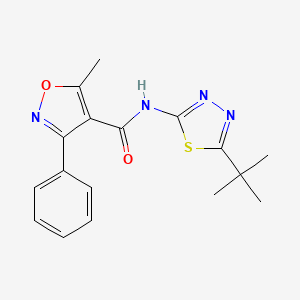
3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(acetylamino)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.07284784 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways . For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may interact with pathways related to cell growth and proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may have a wide range of effects at the molecular and cellular level.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action and stability may be influenced by the chemical environment .
Biochemische Analyse
Biochemical Properties
3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The interaction with these enzymes can inhibit their activity, leading to increased levels of neurotransmitters in the synaptic cleft . Additionally, 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been found to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby influencing glucose levels in the body .
Cellular Effects
The effects of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide on various cell types and cellular processes are significant. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide can affect gene expression and cellular metabolism, leading to changes in cell function . For instance, it has shown potential in reducing inflammatory responses and inducing apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme, thereby increasing acetylcholine levels . Additionally, 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide remains stable under various conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating neurotransmitter levels . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The metabolic products of this compound can also influence metabolic flux and metabolite levels, further affecting cellular function . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Transport and Distribution
The transport and distribution of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide can influence its activity and function, making it important to study these processes in detail.
Subcellular Localization
The subcellular localization of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding the subcellular distribution of 3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide can provide insights into its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
3-acetamido-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-7-14-13(19-8)16-12(18)10-4-3-5-11(6-10)15-9(2)17/h3-7H,1-2H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIFGYJVEKZTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)



![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)

![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)

![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)

![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
